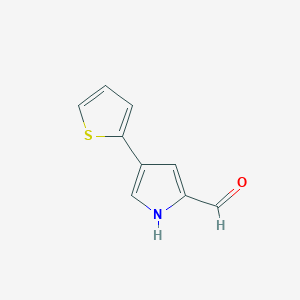
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial is a complex organic compound characterized by its unique structure featuring multiple triple bonds. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial typically involves multi-step organic reactions. One common method includes the coupling of appropriate diynes under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, resulting in a range of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Catalysts such as palladium or copper are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s reactivity makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new biochemical tools.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism by which 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial exerts its effects involves its ability to participate in various chemical reactions. The multiple triple bonds in its structure make it highly reactive, allowing it to interact with a wide range of molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the behavior of the compound in different environments.
Comparación Con Compuestos Similares
Similar Compounds
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile: This compound is similar in structure but contains nitrile groups instead of aldehyde groups.
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynediamine: Another similar compound, differing by the presence of amine groups.
Uniqueness
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial is unique due to its specific arrangement of triple bonds and aldehyde groups. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthetic chemistry and materials science.
Propiedades
Número CAS |
823813-80-5 |
|---|---|
Fórmula molecular |
C12H4O2 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
4-penta-1,4-diyn-3-ylidenehepta-2,5-diynedial |
InChI |
InChI=1S/C12H4O2/c1-3-11(4-2)12(7-5-9-13)8-6-10-14/h1-2,9-10H |
Clave InChI |
MIBDWVRIIYUEJY-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=C(C#CC=O)C#CC=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)

![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)

![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)

![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
